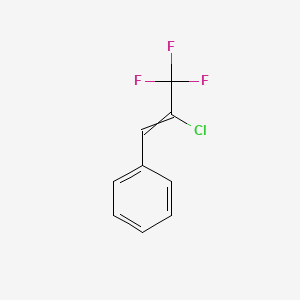
Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloro-3,3,3-trifluoro-1-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- typically involves the reaction of benzene with 2-chloro-3,3,3-trifluoropropene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 2-chloro-3,3,3-trifluoropropene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted by electrophiles such as halogens, nitro groups, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alkylbenzene derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid). The reactions are typically carried out under acidic conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon, Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Products include halogenated benzene derivatives, nitrobenzene derivatives, and alkylbenzene derivatives.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include alkylbenzene derivatives.
Applications De Recherche Scientifique
Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It is also used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals. It is also used as a solvent and reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (3-chloro-1-propenyl)-: Similar structure but lacks the trifluoromethyl group.
Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-: Contains additional nitro groups and a different substitution pattern on the benzene ring.
Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (2-methyl[1,1’-biphenyl]-3-yl)methyl ester: Contains a cyclopropane ring and a biphenyl group.
Uniqueness
Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound highly reactive and useful in various chemical transformations. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications.
Propriétés
Numéro CAS |
104696-00-6 |
|---|---|
Formule moléculaire |
C9H6ClF3 |
Poids moléculaire |
206.59 g/mol |
Nom IUPAC |
(2-chloro-3,3,3-trifluoroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H6ClF3/c10-8(9(11,12)13)6-7-4-2-1-3-5-7/h1-6H |
Clé InChI |
XUDZPROVVDQIGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


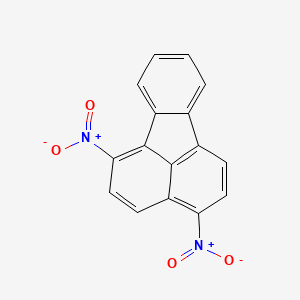
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
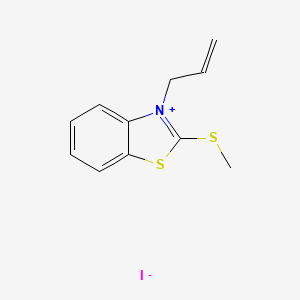
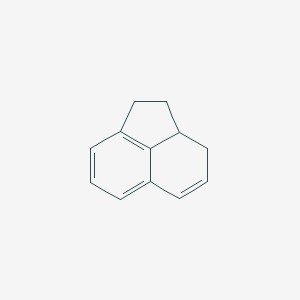
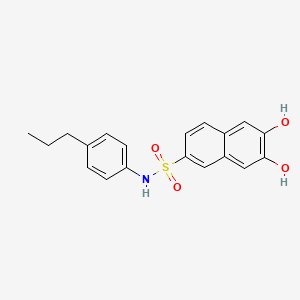
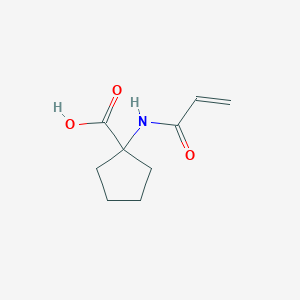
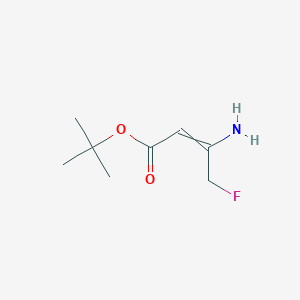
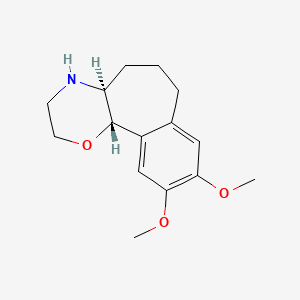

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
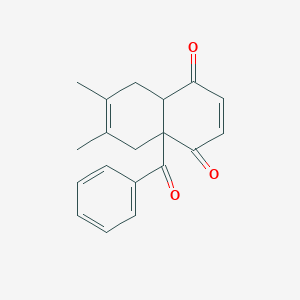
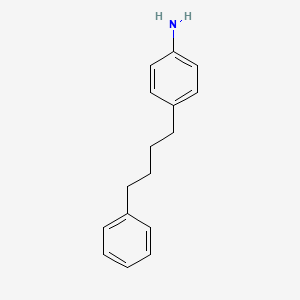

![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)
